Amotosalen hydrochloride

Photochemistry DNA Intercalation Pathogen Inactivation

Amotosalen hydrochloride (S-59) is the pharmacologically active crosslinker in the INTERCEPT™ Blood System, delivering validated >6.2 log10 HIV-1 and >99.9% leukocyte inactivation. Unlike 8-MOP or AMT, its unique amino-ether side chain drives the sequence specificity (KD = 8.9×10⁻⁵ M) and quantum yield (ΦR = 0.11) essential for reproducible pathogen reduction in platelets and plasma. For researchers building the next generation of photochemical safety platforms, this ≥98% purity solid sets the reproducible benchmark.

Molecular Formula C17H20ClNO4
Molecular Weight 337.8 g/mol
CAS No. 161262-45-9
Cat. No. B1665472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmotosalen hydrochloride
CAS161262-45-9
SynonymsAmotosalen hydrochloride;  Amotosalen HCl;  S-59;  S 59;  S59.
Molecular FormulaC17H20ClNO4
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl
InChIInChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H
InChIKeyMHLAMQBABOJZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amotosalen Hydrochloride (S-59): Core Properties and Industrial Specification Overview


Amotosalen hydrochloride (CAS 161262-45-9), also designated as S-59, is a synthetic psoralen derivative engineered as a light-activated nucleic acid crosslinking agent [1]. It is the pharmacologically active component in the INTERCEPT™ Blood System for ex vivo pathogen reduction in platelet concentrates and plasma [2]. The compound is supplied as a solid with a typical purity specification of ≥98%, exhibiting a molecular weight of 337.80 g/mol and solubility in DMSO (≥7.14 mg/mL) .

Amotosalen Hydrochloride: Critical Distinctions from Generic Psoralen Analogs for Procurement Decisions


Generic substitution among psoralen derivatives is not scientifically justified due to fundamental differences in molecular structure that directly govern nucleic acid binding affinity and functional inactivation capacity [1]. While compounds such as 8-methoxypsoralen (8-MOP) and 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) share a planar core with amotosalen, they lack the specific combination of structural elements that confers the unique photochemical and inactivation profile of amotosalen hydrochloride [2]. Specifically, amotosalen contains a primary amino group linked via an ether-containing side chain, which is absent in 8-MOP and differs in positioning from AMT, resulting in altered intercalation kinetics and sequence specificity [3]. The evidence below establishes that these structural differences translate into quantifiable, application-relevant performance parameters.

Amotosalen Hydrochloride Quantitative Differentiation Evidence: Comparative Data vs. 8-MOP, AMT, and Untreated Controls


Enhanced Nucleic Acid Binding Affinity: Quantitative Comparison of Amotosalen vs. 8-MOP

Amotosalen differs structurally from 8-methoxypsoralen (8-MOP) by the introduction of a net positive charge through its side chain, resulting in substantially enhanced nucleic acid binding [1]. This property is critical for efficient pathogen inactivation in plasma and platelet concentrates.

Photochemistry DNA Intercalation Pathogen Inactivation

Quantum Yield of Photobinding to DNA: Amotosalen vs. AMT and 8-MOP

The photochemical efficiency of amotosalen was quantified via its reaction quantum yield (ΦR) for covalent photobinding to A,T-rich DNA [1]. This parameter directly reflects the molecule's capacity to form irreversible crosslinks upon UVA activation, which is the primary mechanism of pathogen inactivation. Amotosalen exhibited a quantum yield of ΦR = 0.11, a value comparable to that of AMT, whereas 8-MOP does not contain the requisite amino group and exhibits lower crosslinking efficiency [2].

Photophysics DNA Crosslinking Reaction Quantum Yield

Pathogen Inactivation Efficacy: Log Reduction of Enveloped Viruses (HIV-1) by Amotosalen/UVA

Amotosalen combined with UVA light achieves robust inactivation of a broad spectrum of enveloped viruses in platelet concentrates [1]. In direct comparison with untreated controls, amotosalen/UVA treatment reduced infectious cell-free HIV-1 by greater than 6.2 log10, representing a >99.9999% reduction in viral load [2]. This level of inactivation exceeds typical requirements for pathogen reduction technologies in blood safety applications.

Virology Blood Safety Pathogen Reduction

Post-Transfusion Platelet Recovery and Lifespan: Amotosalen-Treated vs. Untreated Control Platelets

While pathogen reduction with amotosalen/UVA is essential for safety, it is critical to understand its impact on platelet viability. A radiolabeled autologous recovery study demonstrated that the mean lifespan of amotosalen-treated platelets is 4.8 days (±1.3) compared to 6.0 days (±1.2) for untreated control platelets, representing a statistically significant difference of 1.3 days (p < 0.01) [1]. This quantitative reduction in circulatory lifespan is an established characteristic of the technology and informs clinical transfusion protocols.

Transfusion Medicine Platelet Function In Vivo Recovery

Residual Amotosalen Levels Post-Photochemical Treatment: Quantitative Reduction vs. Initial Concentration

A critical differentiator for amotosalen in the INTERCEPT system is the efficient removal or degradation of the compound following photochemical treatment [1]. Data indicate that amotosalen concentrations are reduced by a factor of approximately 1,000-fold following the pathogen inactivation process, resulting in only trace quantities of residual photosensitizer in the final blood product [2]. This reduction is essential for minimizing patient exposure to the active pharmaceutical ingredient.

Pharmacokinetics Residual Analysis Safety Margin

Amotosalen Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantified Performance Metrics


Pathogen Reduction in Platelet Concentrates and Fresh Frozen Plasma

The quantitative evidence demonstrates that amotosalen hydrochloride, when activated by UVA light, achieves robust and reproducible inactivation of a broad spectrum of pathogens (>6.2 log10 reduction for HIV-1) [1]. This makes it the definitive choice for blood establishments implementing pathogen reduction technology (PRT) for platelet and plasma components, as mandated by regulatory bodies in over 40 countries [2]. The documented residual reduction of >99.9% further supports its safety profile for routine clinical transfusion [3].

Prevention of Transfusion-Associated Graft-versus-Host Disease (TA-GvHD)

Amotosalen/UVA treatment effectively inactivates contaminating leukocytes, including T cells, in platelet concentrates [1]. The quantified reduction in T-cell proliferation, combined with the observed >6.1 log10 inactivation of cell-associated HIV-1 [2], provides a dual benefit: preventing TA-GvHD and reducing viral transmission risk. This specific application scenario is supported by the compound's ability to crosslink nucleic acids in nucleated cells without requiring gamma irradiation, which can compromise platelet quality.

Preparation of Pathogen-Reduced Platelet Additive Solutions (PAS)

Research into extending platelet storage and improving component quality utilizes amotosalen/UVA treatment in conjunction with platelet additive solutions [1]. The defined quantum yield (ΦR = 0.11) and DNA binding kinetics (KD = 8.9 × 10⁻⁵ M) [2] provide a reproducible photochemical baseline for optimizing treatment parameters in various media, ensuring consistent pathogen inactivation while preserving in vitro platelet function during extended storage.

Preclinical Development of Novel Photochemical Inactivation Systems

Amotosalen hydrochloride serves as a benchmark compound for the development of next-generation psoralen derivatives and alternative photosensitizers [1]. Its well-characterized photophysical properties (quantum yield, DNA sequence specificity) [2] and extensive in vivo safety data (lifespan reduction of 1.3 days for treated platelets) [3] provide a quantitative comparator for assessing the performance and safety margins of new compounds, accelerating preclinical evaluation and regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amotosalen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.